2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
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Overview
Description
The compound of interest, 2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, related pyrrole derivatives with similar structural features have been synthesized and studied for various properties and applications.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another approach involves the Knorr-type reaction, which has been used to synthesize benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a useful precursor in porphyrin and dipyrromethene synthesis . Microwave-accelerated synthesis has been shown to be an efficient method to obtain pyrrole derivatives quickly and in high yield . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been characterized using various spectroscopic techniques. For example, the structure of a new pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to predict spectral and geometrical data, showing good correlation with experimental data . The crystal structure of another pyrrole derivative was solved by X-ray diffraction, revealing strong hydrogen bonding interactions forming dimers .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions. For instance, methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to give complex heterocyclic compounds . These reactions often involve the formation of new rings and can lead to compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives have been extensively studied. Theoretical studies, including DFT and atoms in molecules (AIM) analyses, have been performed to understand the properties of these compounds . These studies include vibrational analysis, which indicates the formation of dimers through hydrogen bonding , and NBO analysis to investigate the stabilization energy of various interactions . The electrophilicity index shows that these molecules can act as strong electrophiles .
Scientific Research Applications
Cholesterol-Lowering Drugs
These applications highlight the versatility of the pyrrole subunit in medicinal chemistry, contributing to the development of a wide range of therapeutic agents. The specific details regarding the synthesis, methods, and quantitative outcomes of these applications would be available in specialized scientific literature .
Cancer Research
- Results : Some derivatives have shown good cytotoxic activity, indicating potential for use in cancer therapy .
Drug Synthesis
- Results : Indole derivatives exhibit a range of biological activities and are important in the treatment of disorders and diseases .
Antibacterial and Antihypertensive Agents
- Results : Demonstrated various biological activities, including antibacterial and antihypertensive effects .
Antitubercular Research
Safety And Hazards
properties
IUPAC Name |
dimethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-21-14(19)10-12(17)13(18)11(15(20)22-2)16(10)8-9-6-4-3-5-7-9/h3-7,17-18H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSGIPNBEQVHHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1CC2=CC=CC=C2)C(=O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406656 |
Source
|
Record name | Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
CAS RN |
148528-45-4 |
Source
|
Record name | 2,5-Dimethyl 3,4-dihydroxy-1-(phenylmethyl)-1H-pyrrole-2,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148528-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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